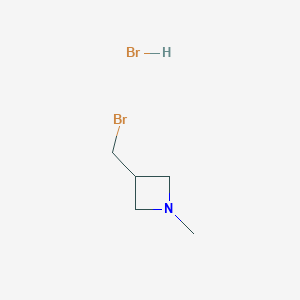

3-(Bromomethyl)-1-methylazetidine hydrobromide

描述

属性

IUPAC Name |

3-(bromomethyl)-1-methylazetidine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.BrH/c1-7-3-5(2-6)4-7;/h5H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWZMEZIWPFSHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)CBr.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-methylazetidine hydrobromide typically involves the bromination of 1-methylazetidine. One common method is the reaction of 1-methylazetidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.

Industrial Production Methods

For large-scale industrial production, the process may be optimized to ensure higher yields and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.

化学反应分析

Types of Reactions

3-(Bromomethyl)-1-methylazetidine hydrobromide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding azetidine N-oxides.

Reduction: Reduction of the bromomethyl group can lead to the formation of 1-methylazetidine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azetidine derivatives with various functional groups.

Oxidation: Azetidine N-oxides.

Reduction: 1-Methylazetidine.

科学研究应用

Scientific Research Applications

3-(Bromomethyl)-1-methylazetidine and its derivatives are utilized across various domains of scientific research due to their unique chemical properties and reactivity.

Applications:

- Building Block in Synthesis 3-(Bromomethyl)-1-methylazetidine is employed as a building block for synthesizing more complex molecules. Its bromomethyl group can be readily substituted by nucleophiles, enabling the creation of diverse functionalized azetidines.

- Reagent in Organic Reactions It serves as a reagent in various organic reactions, particularly in nucleophilic substitution reactions.

- Pharmaceutical Chemistry Functionalized azetidines derived from this compound are valuable in pharmaceutical chemistry.

- Materials Science These compounds also find use in materials science.

- Enzyme Inhibition and Nucleic Acid Modification 3-(Bromomethyl)-1-methylazetidine is utilized in the inhibition of enzyme activity and the modification of nucleic acids.

Chemical Reactions

The reactivity of 3-(Bromomethyl)-1-methylazetidine is primarily attributed to the bromomethyl group (CH2Br) attached to the azetidine ring. This structural feature allows the compound to undergo various chemical transformations, increasing its utility in synthesizing complex molecules.

Mechanism of Action:

- The typical mechanism involves a nucleophilic attack on the carbon atom bonded to the bromine.

- This process facilitates the formation of diverse functionalized azetidines.

General Applications

作用机制

The mechanism of action of 3-(Bromomethyl)-1-methylazetidine hydrobromide depends on its application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of nucleic acids. The specific molecular targets and pathways involved vary depending on the context of its use.

相似化合物的比较

3-(Bromomethyl)-1-methylpiperidine Hydrobromide

- Molecular formula : C₇H₁₅Br₂N

- Molecular weight : 273 g/mol

- Key differences :

- Ring size : Piperidine (6-membered) vs. azetidine (4-membered), leading to increased steric hindrance and conformational flexibility in the piperidine derivative.

- Lipophilicity : LogP of 1.90 for the piperidine compound vs. estimated lower LogP for the azetidine due to smaller size and reduced alkyl chain length .

- Applications : Piperidine derivatives are widely used in pharmaceuticals, whereas azetidines are emerging as bioisosteres for improving metabolic stability .

1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole Hydrobromide Hydrate

- Molecular formula : C₉H₉Br₂N₃

- Molecular weight : 318.99 g/mol

- Key differences: Core structure: Aromatic phenyl-triazole vs. aliphatic azetidine. The aromatic system enhances π-π stacking interactions, influencing solubility and crystallinity. Melting point: >280°C (decomposes) for the triazole compound vs. Synthetic utility: Triazole bromides are often used in click chemistry, whereas azetidines are employed in ring-opening reactions .

3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium Bromide

- Molecular formula : C₁₁H₁₂Br₂N₂

- Key differences :

Comparative Data Table

Research and Patent Landscape

- Piperidine and triazole analogs : Frequently appear in academic journals (e.g., Acta Crystallographica ), highlighting their role in crystallography and mechanistic studies.

生物活性

3-(Bromomethyl)-1-methylazetidine hydrobromide is a chemical compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing heterocycle. It is primarily utilized in organic synthesis and medicinal chemistry, serving as an intermediate for the development of bioactive molecules.

- IUPAC Name : 3-(bromomethyl)-1-methylazetidine; hydrobromide

- Molecular Formula : C5H10BrN·HBr

- CAS Number : 2418695-92-6

Synthesis

The synthesis of this compound typically involves the bromination of 1-methylazetidine using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in solvents such as carbon tetrachloride (CCl4). This process proceeds via a radical mechanism, yielding the bromomethyl derivative.

The biological activity of this compound is largely attributed to its capacity to act as an alkylating agent. This property allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to:

- Inhibition of enzyme activity

- Modification of nucleic acids

These interactions can affect various cellular processes, making this compound a valuable tool in biochemical assays and studies involving enzyme mechanisms.

Applications in Medicinal Chemistry

This compound serves as a crucial building block for synthesizing pharmaceuticals. Its unique structure allows for diverse chemical modifications, enhancing its utility in developing new therapeutic agents. Notably, it has been explored for applications in:

- Cancer research, where alkylating agents are known to disrupt DNA replication.

- Neuropharmacology, particularly for compounds targeting neurological pathways.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various biological contexts. For instance:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines. The mechanism involves DNA cross-linking, which inhibits cancer cell proliferation.

- Neuroactive Compounds : Research indicates potential applications in neuropharmacology, where modifications of the azetidine ring can lead to enhanced activity at neurotransmitter receptors.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Bromomethyl)pyridine hydrobromide | Pyridine ring instead of azetidine | Antimicrobial properties |

| 1-Bromo-3-methylazetidine | Lacks hydrobromide salt form | Limited biological activity |

This table highlights how structural differences influence the reactivity and biological properties of these compounds.

常见问题

Q. What are the key considerations for synthesizing 3-(bromomethyl)-1-methylazetidine hydrobromide with high purity?

Synthesis typically involves quaternization of 1-methylazetidine with bromomethylating agents (e.g., bromomethane derivatives) under inert conditions. Critical parameters include:

- Temperature control (0–5°C to minimize side reactions like dimerization) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization from ethanol/water mixtures to isolate the hydrobromide salt .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles) in a fume hood due to potential skin/eye irritation and respiratory hazards. Avoid contact with moisture to prevent hydrolysis of the bromomethyl group .

- Storage : Store in airtight containers under nitrogen at –20°C, protected from light and humidity. Stability studies indicate decomposition >280°C (dec.) under dry conditions .

Q. What analytical methods are recommended for characterizing this compound?

- NMR : H and C NMR to confirm azetidine ring integrity and bromomethyl substitution (e.g., δ 3.5–4.0 ppm for CHBr) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHBrN) .

- Elemental analysis : Validate stoichiometry of the hydrobromide salt .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dimerized azetidines?

- Kinetic control : Use dropwise addition of bromomethylating agents at low temperatures (0–5°C) to suppress exothermic side reactions .

- Catalytic additives : Trace amounts of KI or tetrabutylammonium bromide improve regioselectivity .

- In situ monitoring : TLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. What mechanistic insights exist for the bromomethylation of azetidine derivatives?

The reaction likely proceeds via an S2 mechanism, where the nucleophilic azetidine nitrogen attacks the electrophilic bromomethyl group. Computational studies (DFT) suggest steric hindrance from the 1-methyl group directs substitution to the 3-position . Competing pathways (e.g., elimination or ring-opening) are minimized by maintaining anhydrous conditions .

Q. How does this compound perform in cross-coupling reactions for functionalized azetidine synthesis?

The bromomethyl group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki coupling : With arylboronic acids (Pd(PPh), NaCO, DMF/HO) yields 3-arylazetidines .

- Limitations : Steric bulk may reduce coupling efficiency; microwave-assisted conditions (120°C, 30 min) improve yields .

Q. Are there contradictions in reported toxicity data, and how should researchers address them?

- Data gaps : Limited toxicological studies exist; conflicting reports suggest mild irritation (skin/eyes) vs. potential systemic toxicity due to bromide release .

- Mitigation : Conduct in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity. Always adhere to ALARA principles in exposure management .

Methodological Tables

Q. Table 1. Key Spectral Data for Characterization

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR (DMSO-d) | δ 3.8–4.2 (m, CHBr), δ 2.9 (s, N–CH) | |

| IR (KBr) | 2800–3000 cm (C–H stretch), 650 cm (C–Br) | |

| HRMS (ESI+) | m/z 259.93 ([M+H], CHBrN) |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Reduces dimerization by 40% |

| Solvent | Anhydrous DMF | 85% conversion vs. 60% in THF |

| Catalyst | 0.1 eq. KI | Improves regioselectivity to >90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。